Cas no 53546-75-1 (2-(2,3,4,5,6-pentamethylphenyl)acetic acid)

2-(2,3,4,5,6-pentamethylphenyl)acetic acid structure
53546-75-1 structure
商品名:2-(2,3,4,5,6-pentamethylphenyl)acetic acid
CAS番号:53546-75-1
MF:C13H18O2
メガワット:206.280824184418
CID:938733
PubChem ID:10885590

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,3,4,5,6-pentamethylphenyl)acetic acid
    • Pentamethylphenylacetic acid
    • DTXSID00447057
    • SCHEMBL12042065
    • 2-(2,3,4,5,6-pentamethylphenyl)aceticacid
    • (2,3,4,5,6-PENTAMETHYLPHENYL)ACETIC ACID
    • 53546-75-1
    • MDL: MFCD06208063
    • インチ: InChI=1S/C13H18O2/c1-7-8(2)10(4)12(6-13(14)15)11(5)9(7)3/h6H2,1-5H3,(H,14,15)
    • InChIKey: QTLUOJYCCCQCKY-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C)C(=C(CC(=O)O)C(=C1C)C)C

計算された属性

  • せいみつぶんしりょう: 206.130679813g/mol
  • どういたいしつりょう: 206.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 37.3Ų

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG57460-1g
2-(2,3,4,5,6-Pentamethylphenyl)acetic acid
53546-75-1 97%
1g
$754.00 2024-04-19
A2B Chem LLC
AG57460-5g
2-(2,3,4,5,6-Pentamethylphenyl)acetic acid
53546-75-1 97%
5g
$2380.00 2024-04-19
Crysdot LLC
CD12063989-5g
2-(2,3,4,5,6-Pentamethylphenyl)acetic acid
53546-75-1 97%
5g
$1825 2024-07-24
Crysdot LLC
CD12063989-1g
2-(2,3,4,5,6-Pentamethylphenyl)acetic acid
53546-75-1 97%
1g
$550 2024-07-24

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 関連文献

2-(2,3,4,5,6-pentamethylphenyl)acetic acidに関する追加情報

Introduction to 2-(2,3,4,5,6-pentamethylphenyl)acetic acid (CAS No. 53546-75-1)

2-(2,3,4,5,6-pentamethylphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 53546-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of substituted benzoic acids, characterized by a phenyl ring substituted with multiple methyl groups and an acetic acid moiety at the second position. Its unique structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 2-(2,3,4,5,6-pentamethylphenyl)acetic acid consists of a central benzene ring substituted with five methyl groups at positions 2, 3, 4, 5, and 6. This highly symmetrical structure imparts distinct electronic and steric properties to the molecule. The presence of the acetic acid functional group at the para position relative to one of the methyl groups enhances its reactivity and solubility in polar solvents. These characteristics make it a versatile building block for further chemical modifications and functionalization.

In recent years, there has been growing interest in 2-(2,3,4,5,6-pentamethylphenyl)acetic acid due to its potential applications in drug discovery and development. The compound's ability to serve as a precursor for more complex molecules has been explored in several synthetic pathways. Researchers have utilized its structure to develop novel derivatives with enhanced pharmacological properties. For instance, modifications of the phenyl ring or the acetic acid moiety have led to compounds with improved bioavailability and target specificity.

One of the most promising areas of research involving 2-(2,3,4,5,6-pentamethylphenyl)acetic acid is its role as an intermediate in the synthesis of bioactive molecules. The compound's rigid aromatic core provides a stable scaffold for further functionalization, enabling the creation of molecules with tailored biological activities. Studies have demonstrated its utility in producing inhibitors targeting various enzymes and receptors involved in metabolic disorders and inflammatory diseases. The ability to modify both the phenyl ring and the acetic acid group allows for fine-tuning of physicochemical properties such as solubility and metabolic stability.

The pharmacological potential of derivatives derived from 2-(2,3,4,5,6-pentamethylphenyl)acetic acid has been investigated extensively. Researchers have synthesized analogs that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Some derivatives have shown promise in preclinical studies as potential therapeutics for conditions like arthritis and other inflammatory diseases. The structural motifs present in these compounds contribute to their binding affinity and selectivity toward specific biological targets.

Moreover, 2-(2,3,4,5,6-pentamethylphenyl)acetic acid has found applications in materials science due to its aromatic nature and stability under various conditions. Its derivatives have been explored as ligands in coordination chemistry and as precursors for organic semiconductors. The compound's ability to form stable complexes with transition metals makes it useful in catalytic applications where precise control over reaction conditions is required.

The synthesis of 2-(2,3,4,5,6-pentamethylphenyl)acetic acid typically involves multi-step organic reactions starting from commercially available precursors such as pentamethylbenzene or dimethylbenzoic acids. Advanced synthetic techniques like cross-coupling reactions and palladium-catalyzed transformations have been employed to introduce specific functional groups at desired positions on the phenyl ring. These synthetic strategies ensure high yields and purity of the final product.

In conclusion,2-(2,3,4,5,6-pentamethylphenyl)acetic acid (CAS No. 53546-75-1) is a multifunctional compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable tool for developing novel bioactive molecules and advanced materials. Continued research into its derivatives promises further insights into its pharmacological properties and expanded utility across multiple scientific disciplines.

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